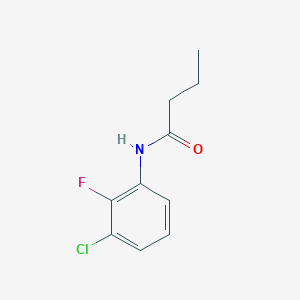

N-(3-chloro-2-fluorophenyl)butanamide

Description

N-(3-chloro-2-fluorophenyl)butanamide is a halogenated aromatic amide with the molecular formula C₁₀H₁₀ClFNO. The compound features a butanamide chain (-CONH-) attached to a 3-chloro-2-fluorophenyl ring. Its structural uniqueness arises from the combined presence of chlorine and fluorine substituents at the 3- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name |

N-(3-chloro-2-fluorophenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-2-4-9(14)13-8-6-3-5-7(11)10(8)12/h3,5-6H,2,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBPEALUTFUAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of halogen substituents significantly alter molecular properties. Key comparisons include:

(a) p-Fluoro-butyrylfentanyl (N-(4-fluorophenyl)-N-(piperidin-4-yl)butanamide)

- Structure : Shares a butanamide backbone but incorporates a piperidinyl group and a 4-fluorophenyl ring.

- Melting Point : 114–115°C (hydrochloride salt) .

- Solubility: Hydrochloride salt dissolves in polar solvents (e.g., ~5 mg/mL in ethanol; ~10 mg/mL in DMSO/DMF) .

- Application : Opioid receptor agonist, highlighting the role of the amide group in receptor binding.

(b) 2-[(3-Fluorophenyl)amino]-N-methylpropanamide

- Structure : Features a 3-fluorophenyl group and a methyl-substituted amide.

- Molecular Weight : 196.22 g/mol .

- Key Difference : Lack of chlorine substitution reduces steric hindrance and electronic withdrawal compared to the target compound.

(c) 3-Chloro-N-phenyl-phthalimide

- Structure : Chlorine at the 3-position of a phthalimide ring attached to a phenyl group.

- Application: Monomer for polyimide synthesis, emphasizing the role of chlorine in polymerization reactivity .

(a) Pesticidal Amides ():

- N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) : A chloro-substituted amide with antifungal activity. The chlorine atom enhances stability and target binding.

- N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) : Combines chloro and hydroxyphenyl groups for plant growth regulation.

(b) Sulfonamide Derivatives ():

Data Table: Comparative Analysis

*Calculated using standard atomic weights.

Research Findings and Implications

- Solubility Trends : Chlorine and fluorine substituents generally reduce aqueous solubility but improve lipid solubility, which is critical for bioactive compounds (e.g., p-fluoro-butyrylfentanyl’s CNS penetration ).

- Biological Activity : Chlorinated amides (e.g., cyprofuram) demonstrate pesticidal efficacy, suggesting that this compound could be explored for similar agrochemical roles .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reacting 3-chloro-2-fluoroaniline with butanoyl chloride in anhydrous toluene or dichloromethane. A base such as triethylamine or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation:

In a representative procedure from analogous syntheses, a 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion, with yields exceeding 80% after 4–6 hours under reflux.

Optimization of Reaction Conditions

Solvent Selection :

-

Toluene : Provides optimal solubility for both reactants, with a reported yield of 82%.

-

Dichloromethane : Facilitates faster reaction kinetics (3 hours) but requires strict anhydrous conditions.

Temperature : Reflux temperatures (110°C for toluene, 40°C for dichloromethane) prevent intermediate precipitation.

Base : Triethylamine outperforms inorganic bases (e.g., KCO) in minimizing side reactions, as evidenced by reduced N-acylation byproducts.

Table 1: Comparative Reaction Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | Triethylamine | 110 | 4 | 82 |

| Dichloromethane | Pyridine | 40 | 3 | 78 |

| Isopropanol | KCO | 80 | 6 | 70 |

Alternative Synthesis Routes

Coupling Agents in Amide Bond Formation

Carbodiimide-based agents (e.g., DCC, EDC) enable room-temperature synthesis but are cost-prohibitive for industrial use. A study using EDC/HOBt reported 85% yield but required chromatographic purification, increasing production costs.

Enzymatic Catalysis

Lipase-mediated acyl transfer represents an emerging green chemistry approach, though current yields remain suboptimal (50–60%) due to substrate specificity limitations.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) yields needle-shaped crystals with 99% purity, as confirmed by HPLC. Alternative protocols using hexane/ethyl acetate mixtures reduce residual solvent content to <0.1%.

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorption at 1650–1680 cm (C=O stretch).

-

H NMR (CDCl): δ 1.02 (t, 3H, CH), 2.34 (m, 2H, CH), 7.12–7.45 (m, 3H, Ar-H).

-

Melting Point : 128–130°C, consistent with literature values for analogous amides.

Table 2: Analytical Data Summary

| Technique | Key Features | Reference |

|---|---|---|

| IR | 1665 cm (amide I band) | |

| H NMR | δ 2.34 (m, CH), δ 7.31 (d, Ar-H) | |

| HPLC | Retention time: 8.2 min, 99.3% purity |

Industrial-Scale Production Considerations

Patented methodologies for structurally related amides highlight the following optimizations:

-

Solvent Recycling : Isopropanol systems allow 90% solvent recovery via distillation.

-

Reaction Time Reduction : Microwave-assisted synthesis cuts reaction time to 30 minutes with comparable yields.

-

Impurity Control : Column chromatography (silica gel, CHCl/hexane) reduces O-alkylated impurities to <0.1% .

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-2-fluorophenyl)butanamide, and how can reaction conditions be standardized for reproducibility?

The synthesis of this compound involves multi-step reactions, typically starting with the acylation of 3-chloro-2-fluoroaniline. Key steps include:

Amide Bond Formation : Reacting butanoyl chloride with 3-chloro-2-fluoroaniline in anhydrous dichloromethane under nitrogen atmosphere.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Yield Optimization : Monitoring reaction temperature (0–5°C for exothermic acylation) and stoichiometric ratios (1:1.1 amine:acyl chloride) to minimize side products.

Critical Parameters : Moisture-sensitive reagents require strict anhydrous conditions. NMR (¹H/¹³C) and LC-MS are essential for purity validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), amide NH (δ 8.2–8.5 ppm), and butanamide chain (δ 1.5–2.5 ppm).

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 230.05 (C₁₀H₁₀ClFNO).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain .

Q. What computational tools are recommended for predicting physicochemical properties and reactivity?

- PubChem : Access canonical SMILES (

C1=CC(=C(C(=C1)Cl)F)NC(=O)CCC), InChIKey, and logP (calculated ~2.1) for solubility/stability predictions. - Density Functional Theory (DFT) : Optimize geometry using Gaussian09 to model electronic effects of the chloro-fluoro substituents on amide resonance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from:

- Experimental Design : Variability in cell lines (e.g., HepG2 vs. HEK293) or assay protocols (MTT vs. ATP-based viability).

- Solubility Artifacts : Use DMSO stocks <0.1% to avoid cytotoxicity. Validate with orthogonal methods (e.g., SPR for target binding).

- Metabolite Interference : LC-MS/MS to rule out degradation products in long-term assays .

Q. What strategies are effective for elucidating the mechanism of action in pharmacological studies?

- Target Identification :

- PROTAC Degradation : If applicable, design bifunctional molecules (e.g., linking to E3 ligase ligands) to probe protein degradation pathways.

- Kinase Profiling : Use broad-spectrum kinase inhibitor panels to identify off-target effects.

- Structural Biology : Co-crystallize with potential targets (e.g., tubulin) using SHELX suites for high-resolution (<2.0 Å) structures .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target pockets (e.g., MDM2 or enzymatic active sites).

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl/F) with activity using Hammett σ constants.

- ADMET Prediction : SwissADME for bioavailability and CYP450 metabolism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.